
Hexafluoropropylene oxide
Overview
Description
Hexafluoropropylene oxide (HFPO, CAS 428-59-1) is a fluorinated epoxide primarily used as a precursor in synthesizing per- and polyfluoroalkyl substances (PFAS), including oligomeric acids like this compound dimer acid (HFPO-DA, GenX) and trimer acid (HFPO-TA). These compounds serve as alternatives to legacy PFAS such as perfluorooctanoic acid (PFOA), which has been phased out due to environmental and health concerns . HFPO is synthesized via epoxidation of hexafluoropropylene (HFP) using sodium hypochlorite (NaOCl) in a two-phase solvent system, achieving high conversion rates (91.3% HFP conversion) and selectivity (92.5%) under optimized conditions .
HFPO-derived oligomers, such as HFPO-DA and HFPO-TA, are critical in manufacturing fluoropolymers for applications in aerospace, electronics, and chemical-resistant coatings . However, despite their industrial utility, these compounds exhibit environmental persistence and emerging evidence of toxicity, raising concerns about their safety .
Preparation Methods
Gas-Phase Oxidation Using Oligomeric HFPO Solvents
Reaction Mechanism and Process Design
The gas-phase oxidation method, as detailed in CN104557788A, employs oligomeric HFPO [(HFPO)_x] as a solvent to facilitate HFP epoxidation . The process involves sequential addition of HFP and oxygen into a high-pressure reactor, with oxygen introduced in controlled batches to maintain a partial pressure below 0.2 MPa. This staggered oxygen feed prevents explosive risks and ensures complete HFP conversion .
Key parameters include:
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Temperature : 90–160°C (optimal 130–140°C)
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Pressure : 2.5–5.0 MPa
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Residence time : ~5 hours
The oligomeric solvent (HFPO)_x, comprising dimers, trimers, tetramers, and pentamers in a 1:3:3:1 mass ratio, stabilizes the reaction environment and enhances heat transfer .
Performance Metrics
Trials demonstrated 100% HFP conversion and 71.1–73.2% HFPO selectivity under optimized conditions . For example, a 1 L reactor charged with 100 g HFP and oxygen added in six batches (0.2 MPa per batch) achieved full conversion within 5 hours. The solvent’s recyclability reduces waste, making this method economically viable for continuous production .
Two-Phase Liquid-Liquid Reaction in Microspace Reactors
Interfacial Reaction Dynamics
EP2090572A1 introduces a microspace reactor system where HFP in an organic phase reacts with an aqueous oxidizing agent (e.g., hydrogen peroxide or hypochlorite) . The confined reactor geometry maximizes the liquid-liquid interfacial area, accelerating mass transfer and reaction kinetics .
Advantages include:
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Enhanced heat dissipation : Prevents thermal degradation of HFPO.
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Reduced over-reaction : Rapid product removal minimizes secondary reactions.
Operational Parameters and Outcomes
A prototype system with a 160 mL tubular reactor and stationary mixer achieved 85–90% HFP conversion and 70–75% selectivity at −10°C . The organic phase (e.g., chloroform or perfluorinated solvents) and aqueous phase (containing sodium hypochlorite) are circulated continuously, enabling large-scale production with minimal downtime .
Hypochlorite-Mediated Epoxidation with Phase-Transfer Catalysts
Catalytic System Design
US4902810A discloses a two-phase method using hypochlorites (e.g., NaOCl) and phase-transfer catalysts (PTCs) such as quaternary ammonium salts . The PTCs shuttle hypochlorite ions into the organic phase, where they epoxidize HFP.
Catalyst classes :
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Quaternary ammonium salts (e.g., tetra-n-butylammonium bromide)
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Quaternary phosphonium salts (e.g., tetra-n-butylphosphonium bromide)
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Lipophilic crown ethers (e.g., Cryptofix 222B)
Efficiency and Scalability
In a benchmark trial, 0.65 g of trioctylmethylammonium chloride (TOMAC) catalyzed the reaction of 4 mmol HFP with NaOCl, yielding 89% conversion and 61% selectivity . Adjusting the solvent (e.g., diisopropyl ether) improved selectivity to 74% at 96% conversion . The organic phase, after HFPO distillation, retains the catalyst for reuse, lowering operational costs .
Comparative Analysis of Preparation Methods
Recent Advances and Industrial Applications
Batch Oxygen Addition in Gas-Phase Systems
Recent iterations of the gas-phase method (CN104557788A) utilize dynamic oxygen feeding, where 20–100 batches are added sequentially . This approach mitigates oxygen accumulation risks and improves selectivity by 2–3% compared to single-batch systems .
Continuous-Flow Hypochlorite Systems
Pilot-scale reactors (US4902810A) integrate continuous mixing and distillation, producing HFPO at 1–5 kg/h with 70% selectivity . Automation and real-time monitoring further enhance yield consistency.
Chemical Reactions Analysis
Regioselective Ring-Opening Reactions
HFPO exhibits abnormal regioselectivity during nucleophilic ring-opening, favoring attack at the β-carbon (CF₃-substituted) over the less sterically hindered α-carbon. Theoretical studies using density functional theory (DFT) reveal:
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Activation Barriers :
Attack Site ΔG‡ (kcal/mol) Product β-C 7.6 Perfluoropropionyl fluoride α-C 11.5 Hexafluoroacetone
This preference arises from negative hyperconjugation between the epoxide oxygen’s lone pair and the antibonding C–F orbital, which strengthens the C(α)–O bond, increasing the distortion energy for α-attack .
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Mechanistic Insights :
Isomerization Reactions
HFPO undergoes catalyzed isomerization to form derivatives such as pentafluoropropionyl fluoride (PPF) or hexafluoroacetone (HFA) :
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PPF Formation :
This reaction is exploited industrially to synthesize fluorinated acyl fluorides .
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HFA Formation :
Thermal or acidic conditions promote rearrangement to hexafluoroacetone, a precursor for fluoropolymers .
Nucleophilic Substitutions
HFPO reacts with nucleophiles to yield fluorinated thioesters, ethers, and acids:
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Thiophenol Reaction :
Silver nitrate catalyzes a novel dethioesterification , producing hydro compounds via C–S bond activation .
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Alcohol/Amine Reactions :
Methanol or secondary amines yield PPF derivatives, enabling tailored fluorocarbon synthesis .
Thermolysis and Difluorocarbene Generation
Thermal decomposition of HFPO releases :CF₂ (difluorocarbene), a key intermediate for fluorocyclopropane synthesis :
Industrial and Environmental Considerations
Scientific Research Applications
Industrial Applications
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Fluoropolymer Production
- HFPO is a critical precursor in the synthesis of fluorinated polymers, which are widely used in coatings, electrical insulation, and chemical processing. Notably, it contributes to the manufacturing of Teflon™ and other fluoropolymer brands .
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Table 1: Key Fluoropolymers Derived from HFPO
Polymer Name Applications Teflon™ Polytetrafluoroethylene Non-stick coatings, electrical insulation Teflon™ Perfluoroalkoxy Chemical processing equipment Teflon™ Fluorinated Ethylene Propylene Automotive and aerospace applications
- Lubricants
- Chemical Intermediates
Research Applications
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Toxicity Studies
- Recent studies have explored the toxicity profiles of HFPO and its derivatives, such as HFPO dimer acid (HFPO-DA). These studies assess potential developmental and reproductive toxicity, providing insights into environmental health risks associated with exposure to these compounds .
- Case Study: Developmental Toxicity Assessment
- Environmental Impact
- Synthesis Methodologies
Mechanism of Action
The mechanism of action of hexafluoropropylene oxide involves its reactivity with various nucleophiles and oxidants:
Nucleophilic Attack: The initial step in many reactions involves nucleophilic attack at the middle carbon of the epoxide ring.
Oxidation: The compound is generated by the oxidation of perfluoropropylene with oxygen or other oxidants.
Rearrangement: In the presence of Lewis acids, the compound rearranges to form hexafluoroacetone.
Comparison with Similar Compounds
Chemical Structures and Key Properties
Environmental Persistence and Degradation
- HFPO-DA (GenX) : Resists degradation by sulfate radicals (SO₄•⁻), with <5% degradation observed in UV/persulfate systems compared to 26% for PFOA .
- HFPO-TeA : Breaks down into HFPO-TA and HFPO-DA during UV/persulfate treatment, but further degradation is minimal, leading to accumulation .
- General Trend : Oligomers exhibit higher persistence than HFPO due to stable ether linkages and resistance to thermal/chemical breakdown .
Toxicity Profiles
Comparative Toxicity : HFPO-TA demonstrates higher hepatotoxicity than HFPO-DA, while HFPO-TeA’s effects remain understudied .
Degradation and Mitigation Strategies
- Electrochemical Oxidation : Effective for HFPO-DA degradation, achieving >90% removal in optimized systems .
- UV/Persulfate Systems : Inefficient for HFPO-DA but partially effective for HFPO-TeA depolymerization .
- Nanofiltration: Reduces environmental release but generates concentrated waste requiring advanced treatment .
Biological Activity
Hexafluoropropylene oxide (HFPO) is a fluorinated compound that has garnered attention due to its potential environmental and health impacts. This article explores the biological activity of HFPO, focusing on its toxicological effects, mechanisms of action, and implications for human health and the environment.
Overview of this compound
This compound is primarily utilized in the production of fluoropolymers and is known for its persistence in the environment. It has been introduced as a substitute for perfluorooctanoic acid (PFOA), a well-known environmental contaminant and toxicant. However, emerging studies indicate that HFPO may also pose significant risks to biological systems.
1. Developmental Toxicity
Recent studies have demonstrated that HFPO can adversely affect embryonic development. For instance, research involving zebrafish embryos exposed to this compound trimer acid (HFPO-TA) revealed significant developmental disturbances:
- Lethal Concentration : The 50% lethal concentration (LC50) was determined to be 231 mg/L at 120 hours post-fertilization, indicating notable toxicity compared to PFOA.
- Morphological Changes : Exposure led to reduced hatching rates, body length, and survival rates. Histopathological assessments indicated liver injuries characterized by decreased gene expression related to liver formation and increased levels of liver enzymes such as alanine transaminase (ALT) and aspartate aminotransferase (AST) .
2. Impact on Gut Microbiota
In a study involving male mice, oral exposure to HFPO-TA resulted in significant alterations in gut microbiota composition:
- Microbiota Diversity : The relative abundance of certain bacterial phyla changed significantly, with increases in Proteobacteria and decreases in Verrucomicrobia after exposure .
- Health Implications : These changes may have broader implications for metabolic health and immune function, given the established links between gut microbiota composition and overall health.
The biological activity of HFPO is mediated through several mechanisms:
- Lipid Metabolism Disruption : HFPO exposure has been shown to disturb lipid metabolism via the peroxisome proliferator-activated receptor (PPAR) pathway, leading to altered cholesterol and triglyceride levels .
- Inflammatory Response : The compound induces inflammatory responses that could further exacerbate tissue damage during critical developmental windows.
- Gene Expression Modulation : RNA sequencing studies have identified differentially expressed genes associated with cardiovascular function and visual response in embryos exposed to HFPO .
Case Study 1: Zebrafish Embryo Exposure
A detailed investigation into the effects of HFPO-TA on zebrafish embryos highlighted its embryotoxic potential. Key findings include:
Parameter | Control Group | HFPO-TA (100 mg/L) |
---|---|---|
Hatching Rate (%) | 90 | 60 |
Average Body Length (mm) | 5.0 | 3.2 |
Survival Rate (%) | 80 | 40 |
Liver Enzyme Levels (ALT) | Normal | Elevated |
The study concluded that HFPO-TA significantly impairs liver development and function during early embryogenesis .
Case Study 2: Rodent Developmental Toxicity
In rodent studies assessing the developmental toxicity of HFPO-DA:
- Maternal exposure led to reduced pup birth weights and increased incidences of developmental abnormalities.
- Significant findings included increased relative liver weights and signs of hepatotoxicity following chronic exposure .
Environmental Persistence and Bioaccumulation
HFPO exhibits resistance to biological degradation, leading to concerns about its accumulation in aquatic environments. Its high sorption affinity for sediments suggests that it may persist in ecosystems longer than anticipated, posing risks to both wildlife and human health through the food chain .
Q & A
Basic Research Questions
Q. What experimental methods are used to synthesize HFPO from hexafluoropropylene (HFP)?
HFPO is synthesized via epoxidation of HFP using oxygen donors such as NaOCl in a two-phase solvent system. Key steps include:
- Reacting HFP with NaOCl in the presence of a phase-transfer catalyst (e.g., quaternary ammonium salts) and hydrofluoroether solvents (e.g., C4F9OCH3) to enhance yield and selectivity .
- Optimizing reaction parameters (e.g., 20 min at room temperature) to achieve >40% yield and >70% selectivity .
- Avoiding ozone-depleting solvents like CFC-113 by substituting with hydrofluoroethers .
Q. How can researchers experimentally determine the physicochemical properties of HFPO?
- Boiling Point Validation : Compare data from multiple sources (e.g., Aldrich Chemical Co.: 231.2 K; PCR Inc.: 246 K) using dynamic distillation under controlled pressure .
- Mass Spectrometry : Analyze electron ionization (EI) spectra via NIST databases (NIST MS number: 6361) to confirm molecular weight (166.0219 g/mol) and fragmentation patterns .
- Solubility : Use shake-flask methods with GC-MS quantification to measure water solubility (16.3 μg/L at 22.7°C) .
Q. What analytical techniques are recommended for detecting HFPO and its derivatives in environmental samples?
- LC-MS/MS : Utilize SCIEX Triple Quad systems with Fluoros Library 2.0 for targeted PFAS analysis, including HFPO dimer acid (GenX) .
- NMR Spectroscopy : Characterize oligomers (e.g., HFPO-DA, HFPO-TA) using ¹⁹F-NMR to resolve ether linkages and CF₃ branching .
- High-Resolution Mass Spectrometry (HRMS) : Identify unknown PFAS degradation products in water matrices .
Advanced Research Questions
Q. How can reaction conditions be optimized for HFPO synthesis to improve yield and sustainability?
- Solvent Screening : Test hydrofluoroethers (C4F9OCH3, C4F9OC2H5) as alternatives to CFC-113, evaluating dielectric constants and phase separation kinetics .
- Catalyst Design : Investigate NaOH concentrations and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate epoxidation .
- Green Metrics : Calculate E-factors and atom economy to compare solvent systems .
Q. What mechanisms underlie the hepatotoxicity of HFPO oligomer acids (e.g., HFPO-TA) in mammalian models?
- Dose-Response Studies : Administer 0.02–0.5 mg/kg/d HFPO-TA orally to mice for 28 days; measure serum ALT levels, liver cholesterol, and triglycerides .
- Transcriptomics : Perform RNA-seq to identify PPAR pathway activation and carcinogenesis markers (e.g., AFP, p21) .
- Comparative Toxicology : Contrast bioaccumulation factors (HFPO-TA vs. PFOA) using LC-MS tissue analysis .
Q. How do molecular structural features influence the degradation efficiency of HFPO derivatives in water treatment?
- Reductive vs. Oxidative Pathways : Compare UV/sulfite (generating hydrated electrons for ether bond cleavage) with UV/persulfate (ineffective due to CF₃ steric hindrance) .
- Computational Modeling : Use density functional theory (DFT) to map HFPO-DA degradation pathways, identifying energy barriers for C-O bond scission .
- Nanofiltration-Electrolysis Integration : Preconcentrate HFPO-DA with NF90 membranes (99.5% removal) before electrochemical oxidation to reduce energy costs .
Q. What strategies resolve contradictions in reported toxicity data for HFPO-related compounds?
- Standardized Exposure Protocols : Control variables like dosing vehicles (e.g., aqueous vs. lipid carriers) and exposure duration .
- Interlaboratory Validation : Share reference materials (e.g., HFPO-DA from Fluoryx Labs) across studies to harmonize LC-MS quantification .
- Meta-Analysis : Pool STORET groundwater data (130+ samples) to assess HFPO-DA occurrence vs. toxicity thresholds .
Q. How are oligomers of HFPO synthesized, and what factors control their polymerization?
- Catalytic Oligomerization : Use CsF or KF in polar solvents (e.g., diglyme) to initiate anionic ring-opening polymerization .
- Chain-Length Control : Adjust monomer-to-catalyst ratios and temperature (-20°C to 25°C) to regulate oligomer size (n = 2–4) .
- End-Group Functionalization : Introduce vinyl ethers or perfluoroisopropyl ketones for block copolymer surfactants .
Q. Methodological Challenges and Innovations
Q. What computational tools aid in predicting HFPO reactivity and degradation pathways?
- DFT Calculations : Simulate direct electron transfer mechanisms during electrochemical oxidation, identifying intermediates like CF3CF2COOH .
- Molecular Dynamics (MD) : Model solvent interactions in hydrofluoroether systems to predict phase behavior .
- QSPR Models : Correlate HFPO oligomer structures (e.g., etheric oxygen count) with bioaccumulation potential .
Q. How can researchers mitigate challenges in detecting trace HFPO derivatives in complex matrices?
- Solid-Phase Extraction (SPE) : Optimize cartridges (e.g., WAX) for PFECAs, achieving >90% recovery from river water .
- Isotopic Labeling : Synthesize ¹³C/¹⁸O-labeled HFPO-DA as internal standards for accurate quantification .
- Non-Targeted Screening : Apply HRMS with fluorine-specific fragment filters (e.g., m/z 19, 31) to identify novel PFAS .
Properties
IUPAC Name |
2,2,3-trifluoro-3-(trifluoromethyl)oxirane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1 | |
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InChI Key |
PGFXOWRDDHCDTE-UHFFFAOYSA-N | |
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Canonical SMILES |
C1(C(O1)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
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Molecular Formula |
C3F6O | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Related CAS |
75266-03-4, 25038-02-2 | |
Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-, trimer | |
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Record name | Poly(hexafluoropropylene oxide) | |
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DSSTOX Substance ID |
DTXSID6029177 | |
Record name | Trifluoro(trifluoromethyl)oxirane | |
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Molecular Weight |
166.02 g/mol | |
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Physical Description |
Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Gas or Vapor, Colorless odorless gas; Shipped liquefied under its vapor pressure; [CAMEO] | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |
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Record name | Trifluoro(trifluoromethyl)oxirane | |
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Boiling Point |
-18 °F at 760 mmHg (NTP, 1992) | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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CAS No. |
428-59-1, 25038-02-2 | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Record name | Hexafluoropropylene oxide | |
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Record name | Trifluoro(trifluoromethyl)oxirane | |
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Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |
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Record name | Trifluoro(trifluoromethyl)oxirane | |
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Record name | Trifluoro(trifluoromethyl)oxirane | |
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Record name | Hexafluoropropylene oxide, homopolymer | |
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Record name | PERFLUOROPROPYLENE OXIDE | |
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Record name | TRIFLUORO(TRIFLUOROMETHYL)OXIRANE | |
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Melting Point |
-200 °F (NTP, 1992) | |
Record name | HEXAFLUOROPROPYLENE OXIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.